molecular formula C74H105N17O22S B12425314 MC-VC-PABC-C6-alpha-Amanitin

MC-VC-PABC-C6-alpha-Amanitin

Cat. No.: B12425314
M. Wt: 1616.8 g/mol
InChI Key: DSGDZYMYBLNPSD-ZWVRLQKUSA-N
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Description

MC-VC-PABC-C6-alpha-Amanitin is an antibody-drug conjugate that combines the anticancer toxin alpha-Amanitin with a monoclonal antibody MC-VC-PABC-C6. Alpha-Amanitin is a potent inhibitor of RNA polymerase IIα, enabling the conjugate to selectively target and recognize HER2-positive tumor cells. This specificity makes this compound a valuable research tool in the study of breast and gastric cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

MC-VC-PABC-C6-alpha-Amanitin is synthesized by conjugating alpha-Amanitin to the monoclonal antibody MC-VC-PABC-C6 via a lysosomally cleavable linker. The synthesis involves multiple steps, including the preparation of the linker, the conjugation of the linker to alpha-Amanitin, and the final attachment to the monoclonal antibody .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is typically carried out under controlled conditions to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

MC-VC-PABC-C6-alpha-Amanitin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their altered biological activities .

Scientific Research Applications

MC-VC-PABC-C6-alpha-Amanitin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying antibody-drug conjugates and their chemical properties.

    Biology: Employed in the investigation of cellular processes involving RNA polymerase IIα inhibition.

    Medicine: Utilized in preclinical studies for targeted cancer therapy, particularly in HER2-positive breast and gastric cancers.

    Industry: Applied in the development of new therapeutic agents and diagnostic tools .

Mechanism of Action

MC-VC-PABC-C6-alpha-Amanitin exerts its effects by inhibiting RNA polymerase IIα, an enzyme crucial for the transcription of DNA into messenger RNA. The inhibition of RNA polymerase IIα leads to the disruption of RNA synthesis, ultimately causing cell death. The monoclonal antibody component of the conjugate specifically targets HER2 receptors on tumor cells, ensuring selective delivery of the toxin .

Comparison with Similar Compounds

MC-VC-PABC-C6-alpha-Amanitin is unique due to its specific targeting of HER2-positive tumor cells and its potent inhibition of RNA polymerase IIα. Similar compounds include:

    Auristatin: Another antibody-drug conjugate used in cancer research.

    Camptothecins: A class of compounds that inhibit DNA topoisomerase I.

    Daunorubicins/Doxorubicins: Antibiotics used in chemotherapy.

    Duocarmycins: DNA alkylating agents used in cancer therapy .

This compound stands out due to its dual mechanism of action, combining targeted delivery with potent enzymatic inhibition .

Properties

Molecular Formula

C74H105N17O22S

Molecular Weight

1616.8 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[6-[[(1R,4S,8R,10S,13S,16S,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate

InChI

InChI=1S/C74H105N17O22S/c1-6-40(4)62-68(105)80-33-57(97)82-52-38-114(111)71-47(31-50(64(101)79-34-58(98)88-62)84-70(107)63(41(5)54(94)36-92)89-67(104)53-29-44(93)35-91(53)72(108)51(32-55(75)95)85-66(52)103)46-22-21-45(30-49(46)86-71)112-28-13-8-7-11-25-78-74(110)113-37-42-17-19-43(20-18-42)81-65(102)48(15-14-26-77-73(76)109)83-69(106)61(39(2)3)87-56(96)16-10-9-12-27-90-59(99)23-24-60(90)100/h17-24,30,39-41,44,48,50-54,61-63,86,92-94H,6-16,25-29,31-38H2,1-5H3,(H2,75,95)(H,78,110)(H,79,101)(H,80,105)(H,81,102)(H,82,97)(H,83,106)(H,84,107)(H,85,103)(H,87,96)(H,88,98)(H,89,104)(H3,76,77,109)/t40-,41-,44+,48-,50-,51-,52-,53-,54-,61?,62-,63-,114?/m0/s1

InChI Key

DSGDZYMYBLNPSD-ZWVRLQKUSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O

Origin of Product

United States

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